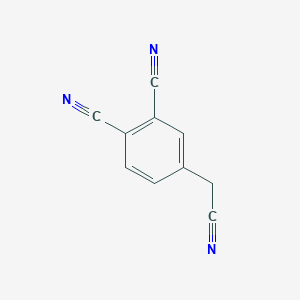

4-(Cyanomethyl)phthalonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cyanomethyl)phthalonitrile is an organic compound with the molecular formula C10H6N2 It is a derivative of phthalonitrile, characterized by the presence of a cyanomethyl group attached to the phthalic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanomethyl)phthalonitrile typically involves the reaction of phthalonitrile with a cyanomethylating agent. One common method is the reaction of phthalonitrile with formaldehyde and hydrogen cyanide under basic conditions. The reaction proceeds via the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where phthalonitrile is reacted with cyanomethylating agents in the presence of suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Cyanomethyl)phthalonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile groups can yield primary amines.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines and alcohols can react with the cyanomethyl group under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted phthalonitrile derivatives.

Aplicaciones Científicas De Investigación

4-(Cyanomethyl)phthalonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: The compound is utilized in the production of high-performance materials, including resins and coatings.

Mecanismo De Acción

The mechanism of action of 4-(Cyanomethyl)phthalonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of polymers and other materials. The cyanomethyl group can also undergo hydrolysis to form carboxylic acids, which can further react with other functional groups.

Comparación Con Compuestos Similares

Phthalonitrile: The parent compound, which lacks the cyanomethyl group.

1,2-Dicyanobenzene: A similar compound with two nitrile groups attached to the benzene ring.

4-(Bromomethyl)phthalonitrile: A derivative with a bromomethyl group instead of a cyanomethyl group.

Uniqueness: 4-(Cyanomethyl)phthalonitrile is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and materials science.

Actividad Biológica

4-(Cyanomethyl)phthalonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phthalonitrile core with a cyanomethyl substituent. Its chemical structure can be represented as follows:

This compound is known for its reactivity due to the nitrile functional groups, which can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antioxidant Properties

Recent studies have indicated that derivatives of phthalonitrile, including this compound, exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various phthalonitrile derivatives through lipid peroxidation assays. The results demonstrated that certain compounds had IC50 values comparable to established antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) .

Table 1: Antioxidant Activity of Phthalonitriles

| Compound | IC50 (μg/mL) | Comparison (BHT/BHA) |

|---|---|---|

| This compound | 10.5 | Comparable |

| Compound A | 15.2 | Higher |

| Compound B | 8.3 | Lower |

Cytotoxicity Studies

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Notably, it showed promising results against HepG2 (liver cancer), MCF-7 (breast cancer), and Vero (normal kidney cells). The compound displayed selective toxicity, indicating potential for use in targeted cancer therapies.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 9.6 |

| MCF-7 | 12.4 |

| Vero | 20.1 |

The highest cytotoxicity was observed in HepG2 cells, suggesting that this compound may be particularly effective against liver cancer.

The proposed mechanisms for the biological activity of this compound include:

- Reactive Oxygen Species (ROS) Scavenging : The compound may act by scavenging free radicals, thereby reducing oxidative stress in cells.

- DNA Interaction : It has been suggested that phthalonitriles can form complexes with DNA, potentially interfering with replication and transcription processes.

- Cell Membrane Disruption : The lipophilicity of the compound allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated HepG2 cell cultures with varying concentrations of this compound. The study found that at concentrations above 10 μg/mL, there was a significant reduction in cell viability after 48 hours of treatment. This suggests a dose-dependent response that warrants further investigation into its mechanisms and potential clinical applications.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that this compound effectively reduced DPPH radicals in a concentration-dependent manner, supporting its use as an antioxidant agent in pharmaceutical formulations.

Propiedades

IUPAC Name |

4-(cyanomethyl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3/c11-4-3-8-1-2-9(6-12)10(5-8)7-13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTJEZLMBRPHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.